6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1, a hydroxyl group at position 4, and a methylsulfanyl (SCH₃) group at position 6. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. Key characteristics include:
- Molecular formula: C₁₁H₉N₄OS (estimated molecular weight: ~259.27 g/mol).
- Solubility: The hydroxyl group enhances polarity, improving solubility in polar solvents like ethanol and dilute alkali hydroxides, while the methylsulfanyl group introduces moderate lipophilicity .
- Biological relevance: Derivatives of pyrazolo[3,4-d]pyrimidine are explored for anti-inflammatory, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-18-12-14-10-9(11(17)15-12)7-13-16(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVJCGVDCQICAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazolopyrimidine derivatives.
Scientific Research Applications
Pharmacological Activities
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for a wide range of pharmacological activities, including:
- Anticancer Activity : Several derivatives of pyrazolo[3,4-d]pyrimidine have shown significant anticancer effects. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating inhibition of cell growth and induction of apoptosis. Notably, specific compounds have been reported to inhibit key kinases involved in cancer progression, such as BRAF and Aurora kinases .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented in multiple studies. These compounds exhibit the ability to reduce inflammation markers and have been evaluated for their efficacy in models of inflammatory diseases .
- Antimicrobial Effects : Research indicates that certain derivatives possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents. Their mechanisms often involve disruption of microbial cell functions or inhibition of essential enzymes .
Synthesis and Derivative Development
The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves several chemical reactions that allow for the modification of the core structure to enhance its biological activity. Recent studies have focused on creating various derivatives through:
- Hydrazinolysis : This process allows for the introduction of hydrazine moieties that can further react with different electrophiles to produce a range of functionalized compounds.
- Condensation Reactions : By reacting with aromatic aldehydes or ketones, researchers can generate new derivatives with potentially improved pharmacological profiles.
- Isothiocyanate Reactions : The interaction with isothiocyanates has yielded several novel hydrazinecarbothioamides that show promise in biological assays .
Anticancer Studies
Mechanism of Action
The mechanism of action of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and properties of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related compounds:
Key observations :
- The hydroxyl group at position 4 enhances hydrogen-bonding capacity, critical for target interactions, but reduces membrane permeability compared to chloro or amino substituents .
Anti-Inflammatory Activity
- 6-(Methylsulfanyl) derivative : Likely inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB or MAPK pathways, as seen in structurally related pyrazolo[3,4-d]pyrimidines .
- Compound 63a/63b: Pyrazolo[3,4-d]pyrimidine derivatives with substituted benzamides showed potent NO inhibition (IC₅₀ < 10 µM) in macrophages .
Anticancer Activity
- 6-(Methylsulfanyl) derivative : Methylsulfanyl groups are associated with mitochondrial permeability and TRAP1 inhibition, inducing apoptosis in cancer cells .
- Hybrid compound 35: A triazole-pyrazolo[3,4-d]pyrimidinone hybrid inhibited U87 glioma cell proliferation (47.69% at tested concentrations) by arresting the S-phase .
- N-Methyl-4-amine analog : Substitution at position 4 with methylamine may alter kinase selectivity, as seen in VEGFR-2 inhibitors .
Kinase Inhibition
- Lamie et al. (2016) : 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones demonstrated kinase inhibitory activity, suggesting that substitutions at position 4 influence target affinity .
- Patent WO 2020218470 : Pyrazolo[3,4-d]pyrimidine derivatives with methylsulfanyl groups were patented as epigenetic modulators, highlighting their therapeutic versatility .
Biological Activity
6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C12H10N4OS, with a molecular weight of 258.3 g/mol. The structure includes a methylsulfanyl group at the 6-position and a phenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold, which influences its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that compounds in this class can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. For instance, a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, showcasing significant tumor growth inhibition and induction of apoptosis in MCF-7 breast cancer cells .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Tumor growth inhibition |
| 5i | VEGFR2 | 7.60 | Induction of apoptosis |
| 6-(methylsulfanyl)-1-phenyl... | TBD | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been studied for their anti-inflammatory effects. A recent study synthesized a library of related compounds and identified several with potent anti-inflammatory activity. These compounds were effective in inhibiting NF-kB/AP-1 reporter activity in response to lipopolysaccharide (LPS) stimulation .
Table 2: Anti-inflammatory Activity of Related Pyrazolo Compounds
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 13i | JNK3 | <50 | Inhibition of MAPK pathways |
| 16 | ERK2 | <50 | Modulation of inflammatory responses |
The mechanisms by which this compound exerts its biological effects are multifaceted. Molecular docking studies suggest that these compounds can effectively bind to key protein targets involved in cancer progression and inflammation . The presence of the methylsulfanyl group enhances lipophilicity and may improve bioavailability and interaction with cellular targets.
Case Studies
A notable case study involves the use of pyrazolo[3,4-d]pyrimidine derivatives in halloysite nanotube-based drug delivery systems for prostate and bladder cancer treatment. This research demonstrated enhanced therapeutic efficacy and reduced side effects compared to traditional delivery methods .
Q & A
Basic: What are the standard synthetic routes for 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting pyrazolo[3,4-d]pyrimidine-4-thione derivatives with methylating agents (e.g., methyl iodide or benzyl chloride) in the presence of a base (e.g., K₂CO₃) and a solvent like DMF. For example:
- Step 1: React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thione with methyl iodide in DMF under reflux for 72 hours.
- Step 2: Purify via recrystallization from ethanol (yield ~60%) .
Key characterization includes IR (C=S stretch at ~1200 cm⁻¹) and ¹H NMR (singlet for SCH₃ at δ ~2.5 ppm) .
Basic: How is the compound characterized structurally, and what analytical methods are critical?
Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:
- IR Spectroscopy: Identifies functional groups (e.g., S-CH₃ at 650–750 cm⁻¹, aromatic C-H stretches at ~3000 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., SCH₃ at δ 2.5 ppm, pyrimidine protons at δ 8.3–9.8 ppm) .
- HPLC/MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 285) .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
Standard assays include:
- Anti-cancer activity: Tested against cancer cell lines (e.g., L1210 leukemia) using MTT assays. IC₅₀ values are calculated and normalized against controls (e.g., TRAIL/CHX) .
- Anti-inflammatory screening: COX-2 inhibition assays (e.g., ELISA) at 10–100 µM concentrations .
Advanced: How do substituent modifications impact its bioactivity?
Answer:
- Methylsulfanyl group: Enhances mitochondrial permeability and TRAP1 inhibition, critical for anti-cancer activity (IC₅₀ = 5–10 µM in xenograft models) .
- Phenyl ring substitution: Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility. For example, 3-chloro derivatives show 2-fold higher plasma stability .
- Hybridization with triazoles: Increases anti-malarial activity (IC₅₀ = 3.2 µM vs. Plasmodium falciparum) .
Advanced: Are there computational or molecular dynamics (MD) studies on this compound?
Answer:
Yes. MD simulations reveal:
- Binding to TRAP1: The methylsulfanyl group stabilizes interactions with mitochondrial Hsp90’s ATP-binding pocket (ΔG = −9.8 kcal/mol) .
- Solubility analysis: LogP ~2.3 predicts moderate lipophilicity, aligning with in vivo bioavailability studies .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies in yields (e.g., 37–84% for glycosylation reactions) arise from:
- Reagent purity: Use of anhydrous solvents (e.g., dry acetonitrile) improves consistency .
- Catalyst optimization: Tetra-n-butylammonium bromide increases reaction efficiency by 15–20% .
- Temperature control: Strict maintenance of 70–80°C during cyclization reduces byproducts .
Advanced: What in vivo models validate its therapeutic potential?
Answer:
- Mouse xenograft models: TRAP1 inhibitors derived from pyrazolo[3,4-d]pyrimidines reduce tumor volume by 60% at 50 mg/kg (oral dosing, 21 days) .
- Pharmacokinetics: Plasma half-life (t₁/₂) of 4.2 hours and bioavailability (F) ~45% in rats .
Advanced: What are the safety and handling protocols for lab-scale synthesis?
Answer:
- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Waste disposal: Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before incineration .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
